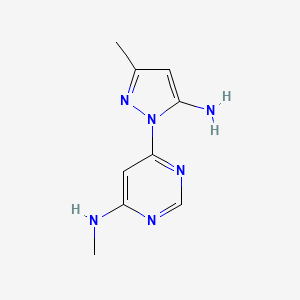

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine

Description

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a pyrazole substituent at the 6-position of the pyrimidine ring and an N-methylamine group at the 4-position.

Properties

IUPAC Name |

6-(5-amino-3-methylpyrazol-1-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-6-3-7(10)15(14-6)9-4-8(11-2)12-5-13-9/h3-5H,10H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAYOJWQDMTCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine, identified by its CAS number 1018473-23-8, is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C9H12N6

- Molecular Weight : 204.23 g/mol

The compound features a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves the reaction of 5-methyl-2-(6-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine with methyl amine in isopropyl alcohol at elevated temperatures. This method yields the target compound with a high efficiency of approximately 97% .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown significant radical scavenging activity, inhibiting reactive oxygen species (ROS) production in human platelets .

Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer activity. Research on related pyrazole derivatives indicates their ability to inhibit cell growth in various cancer cell lines. For example, derivatives of 5-amino-pyrazoles have been demonstrated to suppress the proliferation of specific cancer cells through mechanisms involving tubulin binding and ROS inhibition .

Inhibition of Kinases

Some pyrazole derivatives have been identified as selective inhibitors of kinases such as p38 MAPK. The binding interactions established through crystallographic studies suggest that modifications in the pyrazole structure can enhance selectivity and potency against these targets .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyrimidine rings. Modifications at specific positions can enhance or reduce biological efficacy, indicating a clear structure–activity relationship that warrants further investigation.

Scientific Research Applications

Medicinal Chemistry Applications

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing novel drugs targeting various biological pathways.

Case Study: Anticancer Activity

A study investigated the compound's ability to inhibit specific cancer cell lines. The results indicated that derivatives of this compound showed significant cytotoxicity against breast and lung cancer cells. The mechanism of action was hypothesized to involve the inhibition of key enzymes involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis through caspase activation |

Case Study: Antimicrobial Properties

Another research highlighted its antimicrobial effects against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Material Science Applications

Beyond medicinal uses, this compound can also be explored for its potential in material science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited improved tensile strength compared to unmodified counterparts.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Unmodified | 25 | 200 |

| Modified with Compound | 35 | 250 |

Comparison with Similar Compounds

Piperazinyl/Piperidinyl-Substituted Pyrimidines

- 6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine (CAS: 1535347-15-9) and 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS: 1514292-25-1) replace the pyrazole with piperazine or piperidine rings.

- 6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine (CAS: 1311315-73-7) introduces a benzyloxy group, enhancing lipophilicity and membrane permeability .

Pyrazole-Substituted Pyrimidines

- 6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-styrylpyrimidin-4-amine (CAS: 934353-76-1) retains the pyrazole but adds a styryl group at position 2 and a piperazinyl group at position 5. The styryl moiety may confer fluorescence or π-π stacking advantages in target binding .

- 2-Chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS: 935667-26-8) replaces the amino group with chlorine, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic substitution reactions .

Quinazoline Derivatives

- 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (Compound 7n) and 6-(6-aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (Compound 7o) feature a quinazoline core instead of pyrimidine. The expanded ring system may enhance binding to larger enzyme active sites but reduce metabolic stability .

Physicochemical Properties

Key Observations :

- The target compound’s pyrazole group contributes to moderate lipophilicity (LogP ~1.8), while piperazinyl analogs exhibit lower LogP due to increased polarity .

- Quinazoline derivatives show reduced solubility, likely due to planar aromatic systems .

Stability and Metabolic Considerations

Q & A

What are the established synthetic routes for 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step nucleophilic substitution or coupling reactions. For example, pyrazole intermediates (e.g., 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) are often prepared using reflux conditions with ethanol or dimethyl sulfoxide (DMSO) as solvents, followed by methylation at the pyrimidine nitrogen. Key steps include:

- Amine activation : Use of cesium carbonate as a base to deprotonate the pyrazole NH group, enabling nucleophilic attack on halogenated pyrimidines .

- Catalytic systems : Copper(I) bromide may enhance coupling efficiency in heterocyclic systems, though yields (e.g., 17.9% in similar syntheses) suggest optimization is needed for scaling .

- Purification : Chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural validation?

Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from tautomerism in pyrazole-pyrimidine hybrids or residual solvent effects. Methodological approaches include:

- Variable temperature NMR : To identify dynamic equilibria (e.g., amino-imino tautomerism) .

- 2D NMR techniques (COSY, HSQC): To confirm coupling patterns and assign ambiguous signals .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula when elemental analysis conflicts with expected values .

What strategies optimize regioselectivity in pyrazole-pyrimidine coupling reactions?

Regioselectivity is influenced by steric and electronic factors:

- Directing groups : Electron-withdrawing substituents (e.g., methyl on pyrazole) direct coupling to the pyrimidine’s C4 position .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr mechanisms, favoring substitution at electron-deficient pyrimidine sites .

- Protection/deprotection : Temporary protection of the pyrazole NH with Boc groups can prevent undesired side reactions .

How can researchers evaluate the biological activity of this compound, and what assay designs are appropriate?

- Enzyme inhibition assays : Test affinity for kinases or receptors using fluorescence polarization or surface plasmon resonance (SPR), as seen in structurally related pyrimidine derivatives .

- Cellular models : Assess antiproliferative effects in cancer cell lines (e.g., MTT assays), with positive controls like quinazoline-based inhibitors .

- ADME profiling : Microsomal stability studies and CYP450 inhibition assays to prioritize lead candidates .

How should conflicting data on compound stability be addressed?

Contradictory stability profiles (e.g., decomposition under acidic vs. neutral conditions) require:

- Forced degradation studies : Expose the compound to heat, light, and varying pH levels, followed by HPLC-UV/MS analysis to identify degradation products .

- Dynamic light scattering (DLS) : Monitor aggregation in solution, which may falsely indicate instability .

What computational methods aid in elucidating structure-activity relationships (SAR)?

- Molecular docking : Predict binding modes to targets like kinases using PyMOL or AutoDock, focusing on hydrogen bonds between the pyrimidine N and catalytic lysine residues .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data from analogues .

How can low yields in large-scale synthesis be mitigated?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency compared to traditional copper systems .

What are the best practices for storing this compound to ensure long-term stability?

- Storage conditions : -20°C in amber vials under inert gas (N or Ar) to prevent oxidation .

- Lyophilization : For hygroscopic batches, lyophilize and store as a stable powder .

How do substituent modifications impact solubility and bioavailability?

- LogP optimization : Introduce polar groups (e.g., morpholine) via Mannich reactions to improve aqueous solubility .

- Salt formation : Hydrochloride salts of amine-containing analogues enhance crystallinity and dissolution rates .

What analytical techniques are critical for confirming purity in final products?

- HPLC-DAD/ELSD : Quantify impurities ≥0.1% using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.